molecular formula C14H15NO3 B8791809 2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 4113-64-8

2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8791809
CAS RN: 4113-64-8
M. Wt: 245.27 g/mol
InChI Key: KCKXMPQKCDLSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4113-64-8

Product Name

2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(4-methyl-2-oxopentyl)isoindole-1,3-dione

InChI

InChI=1S/C14H15NO3/c1-9(2)7-10(16)8-15-13(17)11-5-3-4-6-12(11)14(15)18/h3-6,9H,7-8H2,1-2H3

InChI Key

KCKXMPQKCDLSNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-bromo-4-methyl-2-pentanone (11.0 g, 61.4 mmol) and potassium phthalimide (11.9 g, 64.5 mmol) in toluene (60 mL) at room temperature under a nitrogen atmosphere. Heat the mixture to 100° C. and stir for 16 h. Cool the resulting slurry to room temperature, filter off solids, and concentrate the filtrate in vacuo to a solid. Purify the residue by chromatography on silica gel (40 g) eluting with hexane/EtOAc (1:1) to obtain the desired intermediate (3.6 g, 24%). MS (ES+) m/z: 246.3 (M+H)+.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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